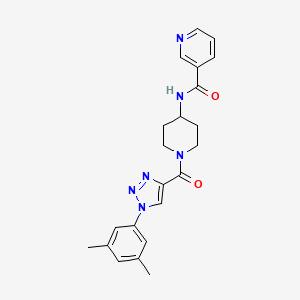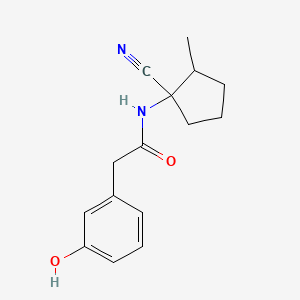
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). It has been studied extensively for its potential therapeutic applications in various diseases, including addiction, cancer, and neurodegenerative disorders.
作用机制
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide works by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression. HDAC inhibitors like this compound can increase the acetylation of histones, which leads to changes in gene expression. This can result in the activation of genes that are involved in cell death, cell differentiation, and other cellular processes. In the case of addiction, this compound can alter the expression of genes that are involved in the reward pathway, leading to a reduction in the craving for drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound can also inhibit the activity of other enzymes, such as the proteasome and the chaperone protein Hsp90. These effects can lead to changes in protein expression and degradation, which can have downstream effects on cellular processes. In terms of physiological effects, this compound has been shown to reduce the rewarding effects of drugs of abuse, decrease the craving for cocaine, and induce cell death in cancer cells.
实验室实验的优点和局限性
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in cellular processes. This compound is also relatively easy to synthesize and has good solubility in aqueous solutions. However, there are also some limitations to using this compound in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by factors such as cell type and experimental conditions.
未来方向
There are several future directions for research on N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide. One area of interest is in the development of more potent and selective HDAC inhibitors. Another area of research is in the identification of biomarkers that can predict the response to this compound treatment in patients with addiction or cancer. Additionally, there is a need for further studies to determine the optimal dosing and treatment duration of this compound in different disease contexts. Finally, there is a need for more research on the potential side effects of this compound and its long-term safety profile.
In conclusion, this compound is a promising compound with potential therapeutic applications in addiction, cancer, and neurodegenerative disorders. Its mechanism of action involves the inhibition of HDAC, which can lead to changes in gene expression and cellular processes. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
合成方法
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of the intermediate 1-cyano-2-methylcyclopentane, which is then reacted with 3-hydroxybenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学研究应用
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of addiction, particularly cocaine addiction. Studies have shown that this compound can reduce cocaine self-administration in rats and decrease the craving for cocaine in human patients. This compound has also been studied for its potential use in the treatment of cancer, as it can induce cell death in cancer cells. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-3-7-15(11,10-16)17-14(19)9-12-5-2-6-13(18)8-12/h2,5-6,8,11,18H,3-4,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYLSLSYVQQXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dimethylphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2674706.png)

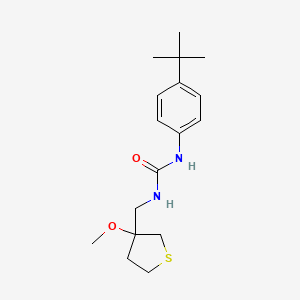
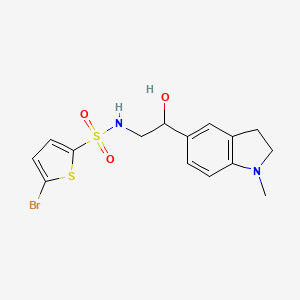
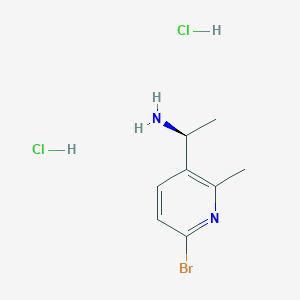
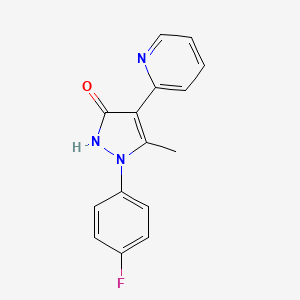
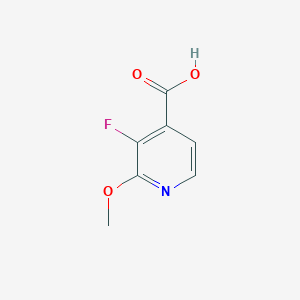
![N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2674718.png)
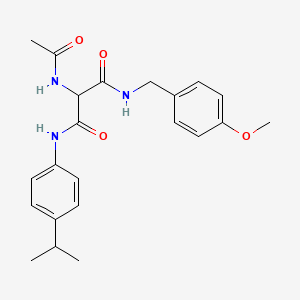
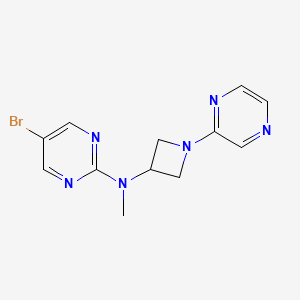
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2674724.png)
